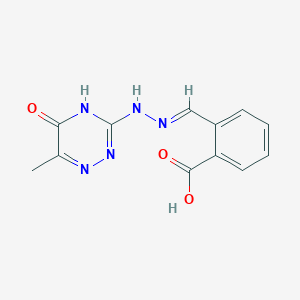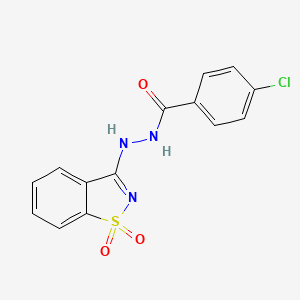
(E)-2-((2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazono)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID is a complex organic compound that features a triazine ring, a benzoic acid moiety, and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID typically involves the condensation of 5-hydroxy-6-methyl-1,2,4-triazine-3-carbohydrazide with 2-formylbenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the triazine ring can be oxidized to form a ketone.
Reduction: The hydrazone linkage can be reduced to form a hydrazine derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazine ring and hydrazone linkage are crucial for this interaction, as they provide the necessary structural features for binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-6-methyl-1,2,4-triazine-3-carbohydrazide: A precursor in the synthesis of the target compound.
2-Formylbenzoic acid: Another precursor used in the synthesis.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A structurally related compound with similar chemical properties.
Uniqueness
2-[(E)-[2-(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZOIC ACID is unique due to its specific combination of a triazine ring, a benzoic acid moiety, and a hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H11N5O3 |
|---|---|
Poids moléculaire |
273.25 g/mol |
Nom IUPAC |
2-[(E)-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C12H11N5O3/c1-7-10(18)14-12(17-15-7)16-13-6-8-4-2-3-5-9(8)11(19)20/h2-6H,1H3,(H,19,20)(H2,14,16,17,18)/b13-6+ |
Clé InChI |
YUGQAWQXLQDMNM-AWNIVKPZSA-N |
SMILES isomérique |
CC1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2C(=O)O |
SMILES canonique |
CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[{5-bromo-2-[(morpholin-4-ylacetyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11613150.png)


![5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11613180.png)
![Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B11613193.png)
![(4Z)-4-{[(4-ethoxyphenyl)amino]methylidene}-2-phenylisoquinoline-1,3(2H,4H)-dione](/img/structure/B11613197.png)
![1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethanone](/img/structure/B11613198.png)
![N-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11613209.png)
![dimethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11613218.png)
![Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11613221.png)
![4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole](/img/structure/B11613223.png)
![8-ethyl 6-methyl (2Z)-5-amino-3-oxo-7-(thiophen-2-yl)-2-(thiophen-2-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11613229.png)
![(3E)-6-chloro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11613240.png)
![3-(Butylsulfanyl)-6-(thiophen-3-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11613243.png)
